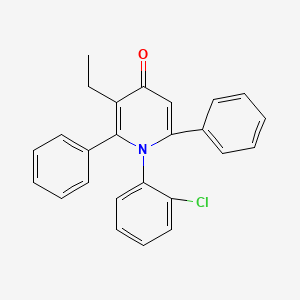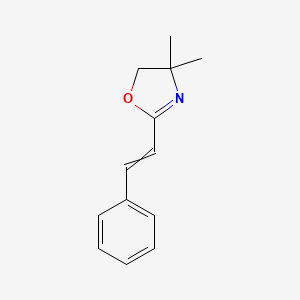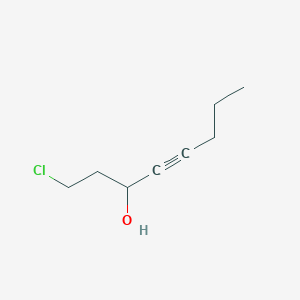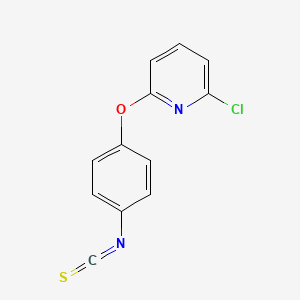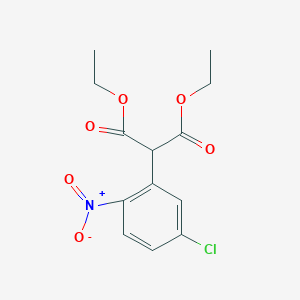![molecular formula C16H14N4O B8600866 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile](/img/structure/B8600866.png)
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile
描述
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile is a complex organic compound that features an indazole core linked to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process often involves the use of catalysts and optimized reaction conditions to maximize yield and minimize waste .
化学反应分析
Types of Reactions
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are commonly used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
科学研究应用
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl 3-amino-4-methoxybenzoate: This compound shares a similar structure but lacks the indazole ring.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another compound with a similar core structure but different functional groups.
Uniqueness
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups and its potential for diverse applications. Its indazole core and benzonitrile moiety provide a versatile platform for further chemical modifications and applications .
属性
分子式 |
C16H14N4O |
|---|---|
分子量 |
278.31 g/mol |
IUPAC 名称 |
3-[(3-amino-4-methoxyindazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H14N4O/c1-21-14-7-3-6-13-15(14)16(18)19-20(13)10-12-5-2-4-11(8-12)9-17/h2-8H,10H2,1H3,(H2,18,19) |
InChI 键 |
OSRQWQRVNSTJBG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C(=NN2CC3=CC(=CC=C3)C#N)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

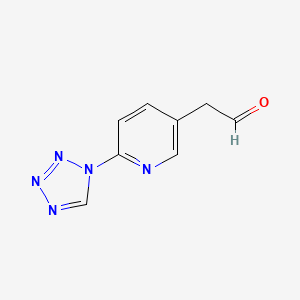

![(3S)-1-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methylpiperazine](/img/structure/B8600790.png)


![5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8600811.png)
![N-(7-Cyano-4-methyl-1H-benzo[d]imidazol-5-yl)formamide](/img/structure/B8600826.png)
![2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine](/img/structure/B8600833.png)
